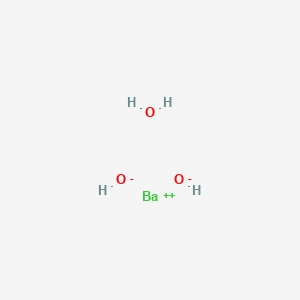

Barium hydroxide hydrate

Description

Propriétés

IUPAC Name |

barium(2+);dihydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.3H2O/h;3*1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQTUHKAQKWLIN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[OH-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaH4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944973 | |

| Record name | Barium hydroxide--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22326-55-2, 12230-71-6, 40226-30-0 | |

| Record name | Barium hydroxide (Ba(OH)2), monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22326-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barium hydroxide, octahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12230-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barium hydroxide--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 40226-30-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM HYDROXIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P27GID97XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Barium Hydroxide Hydrates: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical formula, structure, and properties of barium hydroxide (B78521) and its hydrated forms. The information is tailored for professionals in research, science, and drug development who require a thorough understanding of this inorganic compound.

Chemical Formula and Nomenclature

Barium hydroxide is a chemical compound with the base formula Ba(OH)₂. It can exist in an anhydrous form as well as several hydrated forms. The most common and commercially significant hydrates are the monohydrate and the octahydrate.[1][2]

-

Anhydrous Barium Hydroxide: Ba(OH)₂

-

Barium Hydroxide Monohydrate: Ba(OH)₂·H₂O[2]

-

Barium Hydroxide Octahydrate: Ba(OH)₂·8H₂O[3]

The monohydrate is often referred to as baryta or baryta-water and is the typical commercial form.[1]

Physicochemical Properties

The properties of barium hydroxide and its hydrates vary significantly with the degree of hydration. The following tables summarize key quantitative data for the anhydrous, monohydrate, and octahydrate forms.

Table 1: General and Physical Properties

| Property | Anhydrous Barium Hydroxide | Barium Hydroxide Monohydrate | Barium Hydroxide Octahydrate |

| Molar Mass | 171.34 g/mol [1][4] | 189.355 g/mol [1][5] | 315.46 g/mol [1][5] |

| Appearance | White solid[4] | White granular solid[1] | White crystalline powder[3] |

| Density | 4.5 g/cm³ (20 °C)[5] | 3.743 g/cm³[1][5] | 2.18 g/cm³ (16 °C)[1] |

| Melting Point | 407 °C[5] | 300 °C[1][5] | 78 °C[1][5] |

| Boiling Point | 780–800 °C (Decomposes)[5] | Decomposes | Decomposes |

Table 2: Solubility in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 1.67[5] |

| 20 | 3.89[1][5] |

| 30 | 5.59[1][5] |

| 40 | 8.22[1][5] |

| 50 | 11.7 - 13.1[1][5] |

| 60 | 20.94[1] |

| 80 | 101.4[5] |

| 100 | 101.4[1] |

Molecular and Crystal Structure

The arrangement of atoms in the crystal lattice determines the physical and chemical properties of the different barium hydroxide hydrates.

Barium Hydroxide Monohydrate (Ba(OH)₂·H₂O)

The monohydrate form possesses a layered crystal structure. In this configuration, the barium ion (Ba²⁺) is coordinated in a square antiprismatic geometry. Each Ba²⁺ center is bonded to two water ligands and six hydroxide ligands. These hydroxide ligands are further shared, acting as bridges to neighboring Ba²⁺ centers.[1]

Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O)

In the octahydrate, the barium ion is also eight-coordinate. However, unlike the monohydrate, the ligands are not shared between adjacent Ba²⁺ centers. The barium ion is coordinated by eight water molecules, forming a slightly distorted Archimedean antiprism.[6] The crystals are monoclinic and belong to the P2/n space group.[6]

Conceptual diagram of coordination in barium hydroxide hydrates.

Experimental Protocols

Preparation of Barium Hydroxide Octahydrate

A common laboratory method for preparing barium hydroxide octahydrate involves the dissolution of barium oxide (BaO) in water.[1][5]

Protocol:

-

Carefully add barium oxide to deionized water. The reaction is exothermic.

-

Heat the mixture to facilitate dissolution.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly. Barium hydroxide octahydrate crystals will precipitate out of the solution.

-

Collect the crystals by filtration and dry them at room temperature, protecting them from atmospheric carbon dioxide.[7]

Workflow for the preparation of barium hydroxide octahydrate.

Thermal Decomposition

Barium hydroxide hydrates undergo dehydration upon heating. The octahydrate converts to the monohydrate when heated in the air.[1] At 100 °C in a vacuum, the monohydrate decomposes to barium oxide and water.[1] Further heating to 800 °C will cause the anhydrous barium hydroxide to decompose into barium oxide.[5]

Thermal decomposition pathway of barium hydroxide hydrates.

Analysis by Titration

Barium hydroxide is a strong base and is frequently used in analytical chemistry for the titration of weak acids, particularly organic acids.[1][4] A key advantage of using a barium hydroxide solution is that it is guaranteed to be free of carbonate contamination, as barium carbonate is insoluble in water.[1][5] This prevents titration errors that can occur with other strong bases like sodium hydroxide.

Protocol for Conductometric Titration with Sulfuric Acid:

-

Prepare a known concentration of sulfuric acid and dilute it with deionized water in a beaker.

-

Place a conductivity probe into the acid solution.

-

Fill a burette with a barium hydroxide solution of known concentration.

-

Slowly add the barium hydroxide solution to the sulfuric acid while monitoring the conductivity of the solution.

-

The conductivity will decrease as barium sulfate (B86663) precipitates and water is formed. The equivalence point is reached at the minimum conductivity.[8]

Safety and Handling

Barium hydroxide is toxic if swallowed or inhaled and is corrosive, causing severe skin burns and eye damage.[9] It is essential to handle this chemical with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[10] Store in a cool, dry, well-ventilated area away from acids and other incompatible materials.[11] Barium hydroxide solutions will absorb carbon dioxide from the air, forming insoluble barium carbonate.[2] Therefore, solutions should be protected from atmospheric exposure.

References

- 1. Barium hydroxide - Wikipedia [en.wikipedia.org]

- 2. Barium Hydroxide Monohydrate Formula [sunecochemical.com]

- 3. prolabscientific.com [prolabscientific.com]

- 4. Barium_hydroxide [chemeurope.com]

- 5. Barium hydroxide - Sciencemadness Wiki [sciencemadness.org]

- 6. The crystal structure of barium hydroxide octahydrate Ba(... [degruyterbrill.com]

- 7. prepchem.com [prepchem.com]

- 8. A conductometric titration of barium hydroxide with sulfuric(VI) acid | Exhibition chemistry | RSC Education [edu.rsc.org]

- 9. carlroth.com [carlroth.com]

- 10. resources.finalsite.net [resources.finalsite.net]

- 11. lobachemie.com [lobachemie.com]

A Comparative Analysis of the Crystal Structures of Barium Hydroxide Monohydrate and Octahydrate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the crystal structures of barium hydroxide (B78521) monohydrate (Ba(OH)₂·H₂O) and barium hydroxide octahydrate (Ba(OH)₂·8H₂O). A thorough understanding of the solid-state properties of these compounds is crucial for their application in various fields, including as reagents in organic synthesis, in the preparation of other barium compounds, and in analytical chemistry. This document summarizes key crystallographic data, outlines experimental protocols for structure determination, and illustrates the relationship between the two hydrated forms.

Introduction to Barium Hydroxide Hydrates

Barium hydroxide exists in several hydrated forms, with the octahydrate and monohydrate being the most common. Barium hydroxide octahydrate is typically formed upon crystallization from aqueous solutions.[1] It is a white, crystalline solid that is more soluble in water than the monohydrate.[2] Upon heating in air, the octahydrate converts to the monohydrate, which is the usual commercial form of barium hydroxide.[3][4] The monohydrate is a white granular powder.[4] Further heating of the monohydrate in a vacuum at 100°C will yield anhydrous barium oxide.[3][4]

Crystal Structure and Quantitative Data

The arrangement of atoms in the crystal lattice dictates the macroscopic properties of a compound. The crystal structures of both barium hydroxide monohydrate and octahydrate have been elucidated primarily through single-crystal X-ray diffraction and neutron diffraction techniques. Neutron diffraction is particularly valuable for accurately locating the positions of hydrogen atoms, which is crucial for understanding the hydrogen bonding networks in these hydrated crystals.[5][6]

Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O)

The crystal structure of barium hydroxide octahydrate has been well-established. It crystallizes in the monoclinic system. The Ba²⁺ ion is eight-coordinated, surrounded by eight water molecules in the geometry of a distorted Archimedean antiprism.[7]

Barium Hydroxide Monohydrate (Ba(OH)₂·H₂O)

The crystal structure of barium hydroxide monohydrate is more complex, with at least two known polymorphs, β-Ba(OH)₂·H₂O and γ-Ba(OH)₂·H₂O. The β-form is orthorhombic, while the γ-form is monoclinic. The monohydrate, in general, adopts a layered structure.[4] In this structure, the Ba²⁺ centers adopt a square antiprismatic geometry, where each barium ion is coordinated by two water ligands and six hydroxide ligands. These hydroxide ligands are doubly and triply bridging to neighboring Ba²⁺ centers.[4]

The following table summarizes the key crystallographic data for both hydrates for easy comparison.

| Property | Barium Hydroxide Monohydrate (β-form) | Barium Hydroxide Octahydrate |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pmc2₁ | P2₁/n (equivalent to P2₁/c) |

| Unit Cell Parameters | a = 6.76 Å, b = 6.27 Å, c = 11.23 Å | a = 9.35 Å, b = 9.28 Å, c = 11.87 Å, β = 99° |

| Coordination of Ba²⁺ | Square antiprismatic | Distorted Archimedean antiprism |

| Coordinating Ligands | 2 H₂O, 6 OH⁻ | 8 H₂O |

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structures of barium hydroxide hydrates involves a series of well-defined experimental procedures. Below are generalized protocols for single-crystal X-ray diffraction and neutron diffraction, which are the primary techniques employed for such analyses.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique is fundamental for determining the unit cell dimensions, space group, and the positions of heavier atoms like barium and oxygen.[8]

Methodology:

-

Crystal Growth and Selection: High-quality single crystals of barium hydroxide octahydrate can be grown by slow evaporation of a saturated aqueous solution. For the monohydrate, single crystals can be obtained by controlled dehydration of the octahydrate. A suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope.[9][10]

-

Mounting: The selected crystal is mounted on a goniometer head using a suitable adhesive or oil.[9]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, often to low temperatures (e.g., 100 K), to minimize thermal vibrations and improve data quality. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated through a series of angles, and the diffraction pattern is recorded on a detector.[8][11]

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group. The intensities of the diffracted beams are integrated.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the barium atoms. Subsequent Fourier analysis reveals the positions of the oxygen atoms. The structural model is then refined using least-squares methods to obtain the final atomic coordinates and anisotropic displacement parameters.[8]

Neutron Diffraction

Neutron diffraction is essential for accurately determining the positions of hydrogen atoms, which is critical for understanding the hydrogen bonding network in hydrated crystals.[6]

Methodology:

-

Crystal Growth: Larger single crystals than those used for SC-XRD are often required for neutron diffraction experiments.

-

Data Collection: The single crystal is mounted in a neutron diffractometer at a neutron source (e.g., a nuclear reactor or spallation source). A beam of thermal neutrons is directed at the crystal. The diffracted neutrons are detected by a position-sensitive detector. Data is collected at a specific temperature, often low temperature, to reduce thermal motion.

-

Structure Refinement: The neutron diffraction data is used to refine the crystal structure model obtained from SC-XRD. The positions of the hydrogen (or deuterium, if the sample is deuterated to reduce incoherent scattering) atoms are determined from Fourier difference maps and refined to high precision.[12][13]

Relationship Between Monohydrate and Octahydrate

The monohydrate and octahydrate forms of barium hydroxide are interconvertible, primarily through the addition or removal of water, driven by changes in temperature and humidity. This relationship is a key aspect of their chemistry.

Caption: Reversible transformation between barium hydroxide octahydrate and monohydrate.

Conclusion

The crystal structures of barium hydroxide monohydrate and octahydrate exhibit distinct differences in their crystal systems, space groups, and the coordination environment of the barium ion. The octahydrate features a monoclinic structure with barium ions coordinated by eight water molecules, while the more common β-monohydrate possesses an orthorhombic, layered structure with barium coordinated by both water and hydroxide ions. The determination of these structures relies on a combination of single-crystal X-ray and neutron diffraction techniques. The reversible transformation between these two hydrated forms is a fundamental characteristic that influences their handling, storage, and application. This detailed understanding of their solid-state chemistry is essential for professionals in research, development, and quality control.

References

- 1. kremer-pigmente.com [kremer-pigmente.com]

- 2. Barium Hydroxide Monohydrate Formula [sunecochemical.com]

- 3. Barium hydroxide - Sciencemadness Wiki [sciencemadness.org]

- 4. Barium hydroxide - Wikipedia [en.wikipedia.org]

- 5. X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates [mdpi.com]

- 6. Neutron diffraction - Wikipedia [en.wikipedia.org]

- 7. The crystal structure of barium hydroxide octahydrate Ba(OH)2 - 8H2O | Semantic Scholar [semanticscholar.org]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. fiveable.me [fiveable.me]

- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 11. Single Crystal X-Ray Diffraction – SXD | Fachbereich 09 | Department Chemie [analytik.chemie.uni-mainz.de]

- 12. Locating hydrogen in metal hydrides by x-ray and neutron diffraction [inis.iaea.org]

- 13. NEUTRON DIFFRACTION DETERMINATION OF THE HYDROGEN... [experts.mcmaster.ca]

An In-depth Technical Guide to the Physical Properties of Barium Hydroxide Octahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium hydroxide (B78521) octahydrate, Ba(OH)₂·8H₂O, is an inorganic compound that presents as a white, crystalline solid.[1][2] It is a strong base and finds utility in a variety of applications, including as a precursor in the synthesis of other barium compounds, in the manufacture of glass and ceramics, and as a component in lubricants and greases.[3][4] In the realm of scientific research and pharmaceutical development, a thorough understanding of its physical properties is paramount for its effective and safe utilization. This guide provides a comprehensive overview of the key physical characteristics of barium hydroxide octahydrate, complete with detailed experimental methodologies for their determination.

Core Physical Properties

A summary of the principal physical properties of barium hydroxide octahydrate is presented in the table below, offering a quick reference for key quantitative data.

| Property | Value | Reference(s) |

| Molar Mass | 315.46 g/mol | [1][2] |

| Appearance | White to colorless, transparent or translucent powder or crystals | [2] |

| Density | 2.18 g/cm³ at 25 °C | [5][6][7][8] |

| Melting Point | 78 °C (decomposes) | [1][3][5][6][7][9][10] |

| Boiling Point | 780 °C (of anhydrous form) | [1][6][10] |

| Crystal System | Monoclinic | [5][11] |

| Refractive Index | 1.50 | [1] |

Solubility

Barium hydroxide octahydrate is soluble in water, with its solubility increasing significantly with temperature. It is also soluble in methanol (B129727) but only sparingly soluble in ethanol (B145695) and is insoluble in acetone.[2]

| Temperature (°C) | Solubility ( g/100 mL of H₂O) | Reference(s) |

| 0 | 1.67 | [1][6] |

| 10 | 2.48 | [6] |

| 20 | 3.89 | [1][6] |

| 25 | 4.91 | [5] |

| 30 | 5.59 | [1][6] |

| 40 | 8.22 | [1][6] |

| 50 | 11.7 - 13.1 | [1][6] |

| 60 | 20.9 - 20.94 | [1][6] |

| 80 | 101.4 | [6] |

Crystal Structure

The crystal structure of barium hydroxide octahydrate has been determined by X-ray diffraction to be monoclinic, belonging to the space group P2/n.[11] In the crystal lattice, each barium ion (Ba²⁺) is coordinated by eight water molecules, forming a slightly distorted Archimedean antiprism.[11] These coordination polyhedra are linked together through a network of hydrogen bonds involving the hydroxide ions and the water molecules.[11]

Thermal Decomposition

Barium hydroxide octahydrate undergoes a stepwise thermal decomposition upon heating. The process begins with the loss of its water of crystallization, followed by the decomposition of the anhydrous barium hydroxide.

Upon heating in air, the octahydrate converts to the monohydrate, which upon further heating in a vacuum at 100 °C, yields barium oxide (BaO) and water.[1] The complete decomposition of anhydrous barium hydroxide to barium oxide occurs at approximately 800 °C.[1][6]

Experimental Protocols

Detailed methodologies for the determination of key physical properties of barium hydroxide octahydrate are provided below. These protocols are designed to be followed by trained professionals in a laboratory setting.

Determination of Melting Point

The melting point of barium hydroxide octahydrate, which is more accurately a decomposition temperature, can be determined using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry barium hydroxide octahydrate is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the solid begins to liquefy and the temperature at which it becomes completely liquid are recorded. For barium hydroxide octahydrate, this will be accompanied by the visible release of water vapor as it dehydrates.

Determination of Density

The density of barium hydroxide octahydrate can be accurately measured using the liquid displacement method (pycnometry).

Methodology:

-

Mass of Sample: A known mass of barium hydroxide octahydrate is accurately weighed.

-

Pycnometer Preparation: A pycnometer of a known volume is filled with a liquid in which barium hydroxide is insoluble and non-reactive, such as toluene (B28343) or hexane. The mass of the pycnometer and liquid is recorded.

-

Displacement: The weighed barium hydroxide octahydrate is added to the pycnometer containing the liquid. The final mass of the pycnometer, liquid, and sample is recorded.

-

Calculation: The volume of the displaced liquid, which is equal to the volume of the sample, is calculated. The density is then determined by dividing the mass of the sample by its volume.

Determination of Solubility

The solubility of barium hydroxide octahydrate in water at various temperatures can be determined by preparing saturated solutions and analyzing their concentrations.

Methodology:

-

Preparation of Saturated Solution: An excess amount of barium hydroxide octahydrate is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is stirred at a constant temperature until equilibrium is reached (i.e., the concentration of the dissolved solid remains constant).

-

Sample Extraction: A known volume of the clear supernatant is carefully extracted using a heated pipette to prevent premature crystallization.

-

Analysis: The extracted sample is weighed, and the water is evaporated. The mass of the remaining solid barium hydroxide is determined.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per 100 mL of water. This process is repeated at different temperatures.

Key Reactions and Logical Relationships

Thermal Decomposition Pathway

The thermal decomposition of barium hydroxide octahydrate follows a distinct pathway, which can be visualized as a series of dehydration steps followed by the final decomposition of the anhydrous form.

Reaction with Carbon Dioxide

A characteristic reaction of barium hydroxide is its interaction with carbon dioxide to form insoluble barium carbonate. This reaction is often used to demonstrate the presence of CO₂.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of barium hydroxide octahydrate, supported by experimental protocols and visualizations of important reaction pathways. The data and methodologies presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, facilitating a deeper understanding and more effective application of this important chemical compound. It is imperative that all handling and experimentation with barium hydroxide octahydrate be conducted with appropriate safety precautions, including the use of personal protective equipment, due to its corrosive and toxic nature.

References

- 1. Barium hydroxide - Wikipedia [en.wikipedia.org]

- 2. Barium Hydroxide [commonorganicchemistry.com]

- 3. kremer-pigmente.com [kremer-pigmente.com]

- 4. americanelements.com [americanelements.com]

- 5. Barium hydroxide | BaH2O2 | CID 6093286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Barium hydroxide - Sciencemadness Wiki [sciencemadness.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. 12230-71-6 CAS | BARIUM HYDROXIDE OCTAHYDRATE | Inorganic Bases | Article No. 01700 [lobachemie.com]

- 9. researchgate.net [researchgate.net]

- 10. Barium_hydroxide [chemeurope.com]

- 11. semanticscholar.org [semanticscholar.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Reactivity of Barium Hydroxide (B78521) Hydrate

Barium hydroxide (Ba(OH)₂), a strong alkaline compound, is a significant reagent in various chemical applications, from analytical chemistry to organic synthesis. It typically exists in hydrated forms, most commonly as the monohydrate (Ba(OH)₂·H₂O) or the octahydrate (Ba(OH)₂·8H₂O).[1][2] This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental protocols associated with barium hydroxide hydrate, tailored for professionals in research and development.

Chemical and Physical Properties

Barium hydroxide is a white, odorless solid.[2][3] The octahydrate appears as transparent crystals, while the monohydrate is a white granular powder.[4] It is a strong base, dissociating completely in water.[2][5]

Physical Properties

The physical characteristics of barium hydroxide and its common hydrates are summarized below. The octahydrate is the most common commercial form due to its higher solubility in water compared to the monohydrate.[1][4]

| Property | Barium Hydroxide (Anhydrous) | Barium Hydroxide Monohydrate | Barium Hydroxide Octahydrate |

| CAS Number | 17194-00-2[1][4] | 22326-55-2[1][4] | 12230-71-6[1][4] |

| Molar Mass | 171.34 g/mol [1][4] | 189.355 g/mol [1][4] | 315.46 g/mol [1][4] |

| Appearance | White solid[6] | White granular solid[1][4] | White/transparent crystals[3][4][7] |

| Density | 4.495 g/cm³ (approx.) | 3.743 g/cm³[1][7] | 2.18 g/cm³ (@ 16 °C)[1][3] |

| Melting Point | 407 °C[1] | 300 °C (decomposes)[1][2] | 78 °C[1][4][6][7] |

| Boiling Point | 780 °C (decomposes)[1][6] | N/A | N/A |

| Refractive Index (nD) | N/A | N/A | 1.50[1][8] |

Solubility

The solubility of barium hydroxide in water increases significantly with temperature. The octahydrate is freely soluble in water and methanol, while the monohydrate is only slightly soluble in water.[4][9]

| Temperature (°C) | Solubility of Ba(OH)₂ ( g/100 mL H₂O) |

| 0 | 1.67 |

| 20 | 3.89[1] |

| 25 | 4.68[1] |

| 30 | 5.59[1] |

| 40 | 8.22[1] |

| 50 | 11.7[1][8] |

| 60 | 20.94[1] |

| 100 | 101.4[1] |

| Note: Solubility data is often reported as the mass of anhydrous BaO, which has been converted here to Ba(OH)₂ for consistency.[1] |

Basicity

Barium hydroxide is a strong base, which is reflected in its low pKb values.

| Property | Value |

| Basicity (pKb, first OH⁻) | 0.15[1][4] |

| Basicity (pKb, second OH⁻) | 0.64[1][4] |

| pH (0.1 M solution) | > 11[2] |

Reactivity and Applications

Barium hydroxide's reactivity is characterized by its strong basicity and the low solubility of many barium salts.

Thermal Decomposition

When heated, barium hydroxide hydrates lose water. The octahydrate converts to the monohydrate upon heating in air.[1][6][10] At 100 °C in a vacuum, the monohydrate yields barium oxide (BaO) and water.[1][6] Complete decomposition to BaO occurs at approximately 800 °C.[1][10][11]

Caption: Thermal decomposition pathway of barium hydroxide octahydrate.

Reaction with Carbon Dioxide

Aqueous solutions of barium hydroxide ("baryta water") readily absorb carbon dioxide from the atmosphere, producing a white precipitate of insoluble barium carbonate (BaCO₃).[1][5][12] This reaction is a classic test for CO₂ and makes baryta water useful for titrations where carbonate interference must be avoided.[1][11][13]

Reaction: Ba(OH)₂(aq) + CO₂(g) → BaCO₃(s) + H₂O(l)[12][14]

Caption: Reaction of barium hydroxide with atmospheric carbon dioxide.

Neutralization of Acids

As a strong base, barium hydroxide reacts with acids in neutralization reactions to form a barium salt and water.[1][15] This is particularly useful for the titration of weak organic acids.[1][13] The reaction with sulfuric acid produces a dense, highly insoluble precipitate of barium sulfate (B86663) (BaSO₄).

Reaction with Hydrochloric Acid: Ba(OH)₂ + 2 HCl → BaCl₂ + 2 H₂O[16][17] Reaction with Sulfuric Acid: Ba(OH)₂ + H₂SO₄ → BaSO₄(s) + 2 H₂O[1]

Organic Synthesis

Barium hydroxide is employed as a strong base in various organic reactions.[1][13]

-

Hydrolysis: It is used for the hydrolysis of esters and nitriles.[1][4][13] For instance, it can selectively hydrolyze one of two equivalent ester groups in a diester like dimethyl hendecanedioate.[1]

-

Aldol (B89426) Condensations: It serves as a base catalyst in aldol condensations.[1][10]

-

Other Applications: It is also used in the preparation of cyclopentanone (B42830) and diacetone alcohol.[1][10]

Other Reactions

-

With Ammonium (B1175870) Salts: The reaction between barium hydroxide octahydrate and ammonium salts (e.g., ammonium chloride or thiocyanate) is strongly endothermic and is often used in classroom demonstrations to produce temperatures cold enough to freeze water.[1][10]

-

Double Replacement: Aqueous solutions can undergo double displacement reactions with other metal salts, leading to the precipitation of insoluble barium salts.[1]

Experimental Protocols

Protocol: Preparation of Barium Hydroxide Octahydrate

This protocol describes the synthesis via a double displacement reaction between barium chloride and sodium hydroxide.[10]

Methodology:

-

Prepare Solutions: Create separate aqueous solutions of barium chloride (BaCl₂) and sodium hydroxide (NaOH). For example, dissolve 24.4 g of BaCl₂·2H₂O in 100 mL of warm water and 8.0 g of NaOH in 50 mL of warm water.

-

Mix Reagents: While stirring, slowly add the NaOH solution to the BaCl₂ solution. Both solutions should be warm before mixing.[10]

-

Cool and Crystallize: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of barium hydroxide octahydrate. The less soluble Ba(OH)₂·8H₂O will precipitate out, leaving the highly soluble sodium chloride (NaCl) in the solution.

-

Isolate Crystals: Filter the resulting crystals using a Büchner funnel.

-

Wash: Wash the crystals with cold deionized water or cold ethanol (B145695) to remove any remaining NaCl and NaOH.[9]

-

Dry: Dry the crystals under a stream of air free from CO₂ or in a desiccator to obtain pure Ba(OH)₂·8H₂O.

Caption: Experimental workflow for the synthesis of Ba(OH)₂·8H₂O.

Protocol: Titration of a Weak Acid

This protocol outlines the use of baryta water to titrate a weak organic acid.

Methodology:

-

Prepare Titrant: Prepare a standardized solution of barium hydroxide (e.g., 0.1 M) using CO₂-free water. The solution should be clear; any cloudiness indicates contamination with barium carbonate and the solution should be filtered or discarded.[1][11]

-

Prepare Analyte: Accurately weigh a sample of the weak organic acid and dissolve it in a known volume of deionized water in an Erlenmeyer flask.

-

Add Indicator: Add 2-3 drops of a suitable indicator, such as phenolphthalein (B1677637) or thymolphthalein, to the analyte solution.[1]

-

Titrate: Fill a burette with the standardized barium hydroxide solution. Slowly add the titrant to the analyte while continuously stirring.

-

Determine Endpoint: The endpoint is reached when the indicator undergoes a persistent color change (e.g., colorless to pink for phenolphthalein).

-

Calculate: Record the volume of barium hydroxide solution used and calculate the concentration of the weak acid.

Protocol: Hydrolysis of an Ester

This protocol provides a general method for the hydrolysis of an ester using barium hydroxide.

Methodology:

-

Setup Reaction: In a round-bottom flask, combine the ester (1 equivalent) with barium hydroxide octahydrate (1.5-2.0 equivalents) in a solvent mixture, typically water and/or an alcohol like methanol.[4]

-

Heat: Attach a reflux condenser and heat the mixture to reflux. The reaction time can vary from a few hours to several days, depending on the ester's reactivity.[4]

-

Monitor Reaction: Monitor the reaction's progress using a suitable technique, such as Thin Layer Chromatography (TLC).

-

Workup: a. Cool the reaction mixture to room temperature. b. Acidify the mixture with a strong acid (e.g., HCl or H₂SO₄). If using H₂SO₄, the barium salt will precipitate as BaSO₄, which can be removed by filtration. c. Extract the carboxylic acid product into an organic solvent (e.g., diethyl ether or ethyl acetate). d. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the carboxylic acid product further by recrystallization or column chromatography if necessary.

Safety and Handling

Barium hydroxide is corrosive and toxic and presents significant hazards.[1][3][4]

-

Toxicity: It is highly toxic by ingestion.[3][18] The oral LD50 in rats is 308 mg/kg.[3][18] Ingested barium hydroxide reacts with stomach acid to form soluble barium chloride, leading to toxic effects.[7] Target organs include the cardiovascular system, central nervous system, and kidneys.[3]

-

Corrosivity: As a strong base, it causes severe skin burns and eye damage.[1][19][20][21] Contact with mucous membranes and the respiratory tract can cause irritation and burns.[4]

-

Handling:

-

Use with adequate ventilation, preferably in a chemical fume hood, to avoid inhaling dust.[3][21][22]

-

Wear appropriate personal protective equipment (PPE), including chemical splash goggles, face shield, impervious gloves, and protective clothing.[19][20][22]

-

Avoid contact with skin, eyes, and clothing.[3][20] Wash hands thoroughly after handling.[3][18]

-

-

Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[3][21] It is sensitive to air and moisture and should be kept away from incompatible materials like acids and metals.[3][15][20]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not release it into the environment as it is toxic to aquatic life.[3]

References

- 1. Barium hydroxide - Wikipedia [en.wikipedia.org]

- 2. Barium Hydroxide: Structure, Properties, Uses & Formula Explained [vedantu.com]

- 3. resources.finalsite.net [resources.finalsite.net]

- 4. Barium Hydroxide [commonorganicchemistry.com]

- 5. Barium Hydroxide:How It Works and Where It's Used [eureka.patsnap.com]

- 6. Barium_hydroxide [chemeurope.com]

- 7. Barium hydroxide | BaH2O2 | CID 6093286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Barium hydroxide | 17194-00-2 [chemicalbook.com]

- 9. Barium hydroxide CAS#: 17194-00-2 [m.chemicalbook.com]

- 10. Barium hydroxide - Sciencemadness Wiki [sciencemadness.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. brainly.com [brainly.com]

- 13. lookchem.com [lookchem.com]

- 14. Ba(OH)2 + CO2 → BaCO3 + H2O - Balanced equation | Chemical Equations online! [chemequations.com]

- 15. BARIUM HYDROXIDE MONOHYDRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. carlroth.com [carlroth.com]

- 19. carlroth.com [carlroth.com]

- 20. fishersci.com [fishersci.com]

- 21. dept.harpercollege.edu [dept.harpercollege.edu]

- 22. lewisu.edu [lewisu.edu]

Synthesis of Barium Hydroxide Hydrate from Barium Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of barium hydroxide (B78521) hydrate, primarily in its octahydrate form, from barium oxide. The document details the underlying chemistry, experimental protocols, characterization methods, and safety considerations. Quantitative data is summarized in structured tables, and key processes are visualized using diagrams to facilitate understanding for researchers, scientists, and professionals in drug development who may utilize this compound in various synthetic applications.

Introduction

Barium hydroxide (Ba(OH)₂) is a strong alkaline compound that exists in several hydrated forms, with the octahydrate (Ba(OH)₂·8H₂O) and monohydrate (Ba(OH)₂·H₂O) being the most common.[1] The synthesis from barium oxide (BaO) is a direct and exothermic hydration reaction.[2] This guide focuses on the laboratory-scale synthesis of barium hydroxide octahydrate, a versatile reagent in organic synthesis and analytical chemistry.[3]

Industrially, barium hydroxide is a precursor to other barium compounds and is used in the dehydration and removal of sulfates from various products.[4] While not a direct component in pharmaceuticals due to its toxicity, it can be employed as a strong base in the synthesis of complex organic molecules relevant to drug development.

Physicochemical Properties

A summary of the key physical and chemical properties of the primary reactant and products is presented in Table 1.

Table 1: Physicochemical Properties of Barium Oxide and Barium Hydroxide Hydrates

| Property | Barium Oxide (BaO) | Barium Hydroxide Anhydrous (Ba(OH)₂) | Barium Hydroxide Monohydrate (Ba(OH)₂·H₂O) | Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O) |

| Molar Mass ( g/mol ) | 153.33 | 171.34 | 189.36 | 315.46 |

| Appearance | White to yellowish-white solid | White solid | White granular solid | Colorless or white crystals |

| Density (g/cm³) | 5.72 | 4.50 (20 °C) | 3.743 | 2.18 (25 °C) |

| Melting Point (°C) | 1923 | 407 | 300 | 78 |

| Boiling Point (°C) | ~2000 | 780-800 (decomposes) | Decomposes | 100 (in vacuum) |

| Solubility in Water | Reacts | 3.89 g/100 mL (20 °C) | Soluble | 5.6 g/100 g |

Experimental Protocol: Laboratory Synthesis of Barium Hydroxide Octahydrate

This protocol is adapted from established laboratory procedures and outlines the synthesis starting from barium carbonate, which is first converted to barium oxide in situ.

Materials and Equipment

-

Finely powdered barium carbonate (BaCO₃)

-

Powdered charcoal

-

Powdered rosin

-

Deionized water

-

Porcelain crucible and dish

-

Mortar and pestle

-

Gas furnace or high-temperature muffle furnace

-

Filtration apparatus (funnel, filter paper)

-

Flasks and beakers

-

Ice-water bath

-

Desiccator

Procedure

Step 1: Preparation of Barium Oxide

-

In a mortar, thoroughly mix 99 g of finely powdered barium carbonate, 10 g of powdered charcoal, and 5 g of powdered rosin.[5]

-

Transfer the mixture to a crucible, press it down firmly, and cover it with a layer of charcoal at least 1-2 centimeters deep.[5]

-

Cover the crucible and heat it in a gas furnace at the highest possible temperature for 1 hour.[5] This step facilitates the reduction of barium carbonate to barium oxide.

-

Allow the crucible to cool completely.

Step 2: Hydration of Barium Oxide

-

After cooling, carefully remove the top layer of charcoal to expose the barium oxide.[5]

-

Transfer the barium oxide to a large porcelain dish.

-

Cautiously add 400 ml of deionized water to the barium oxide. The reaction is exothermic.[2]

-

Heat the mixture to boiling.[5]

Step 3: Isolation and Purification of Barium Hydroxide Octahydrate

-

Filter the hot solution through a large filter paper into a flask. Keep the funnel covered to prevent premature crystallization due to cooling.[5]

-

Rinse the residue in the porcelain dish with an additional 75 ml of boiling water and pour this through the filter.[5]

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice-water bath to promote crystallization.[5]

-

Collect the crystals of barium hydroxide octahydrate by filtration.

-

Dry the crystals at room temperature in a desiccator. It is crucial to protect the product from atmospheric carbon dioxide during drying and storage to prevent the formation of insoluble barium carbonate.[5]

Expected Yield

The expected yield for this laboratory-scale synthesis is typically high, often exceeding 80-90% based on the initial amount of barium carbonate, assuming complete conversion to barium oxide. Industrial processes for similar conversions report yields as high as 97-98.5%.[6]

Characterization of Barium Hydroxide Octahydrate

The identity and purity of the synthesized barium hydroxide octahydrate can be confirmed using various analytical techniques.

X-ray Diffraction (XRD)

Powder X-ray diffraction is a definitive method for confirming the crystalline structure of the product. The diffraction pattern should match the standard pattern for barium hydroxide octahydrate.

Table 2: Characteristic XRD Peaks for Barium Hydroxide Octahydrate

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 15.8 | 5.60 | 100 |

| 22.4 | 3.96 | 80 |

| 27.8 | 3.20 | 60 |

| 31.8 | 2.81 | 50 |

| 34.8 | 2.57 | 40 |

Note: These are representative peaks. The exact peak positions and intensities may vary slightly depending on the instrument and sample preparation.

Thermogravimetric Analysis (TGA)

TGA can be used to determine the water of hydration content. Barium hydroxide octahydrate decomposes in distinct steps upon heating. The initial weight loss corresponds to the loss of the eight water molecules, followed by the decomposition of anhydrous barium hydroxide to barium oxide at higher temperatures.[7]

Fourier-Transform Infrared Spectroscopy (FTIR)

The FTIR spectrum of barium hydroxide octahydrate will show characteristic absorption bands for O-H stretching and H-O-H bending vibrations of the water of crystallization and the hydroxide ions.

Safety and Handling

Barium oxide and barium hydroxide are toxic and corrosive.[2] Strict safety protocols must be followed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood, especially when handling the powdered forms.[2]

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Barium oxide reacts exothermically with water.[2]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container to prevent absorption of moisture and carbon dioxide from the air.[2]

-

Disposal: Dispose of barium-containing waste in accordance with local regulations for hazardous materials.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of barium hydroxide octahydrate.

References

- 1. Barium hydroxide - Sciencemadness Wiki [sciencemadness.org]

- 2. researchgate.net [researchgate.net]

- 3. Barium_hydroxide [chemeurope.com]

- 4. Barium hydroxide - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. US3966894A - Method of preparing barium hydroxide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Decomposition of Barium Hydroxide Octahydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the thermal decomposition of barium hydroxide (B78521) octahydrate (Ba(OH)₂·8H₂O). A thorough understanding of its thermal behavior is critical for its application in various fields, including its use as a strong base in organic synthesis, a precursor for other barium compounds, and in analytical chemistry.[1][2] This guide details the decomposition pathway, presents quantitative thermal analysis data, outlines experimental protocols for characterization, and provides a visual representation of the decomposition process.

Thermal Decomposition Pathway

The thermal decomposition of barium hydroxide octahydrate is a multi-stage process that involves the sequential loss of water molecules (dehydration) followed by the decomposition of the anhydrous barium hydroxide into barium oxide. The process begins with the melting of the octahydrate, which occurs concurrently with the initial loss of water.

The key stages are as follows:

-

Melting and Initial Dehydration: Barium hydroxide octahydrate melts at approximately 78 °C.[3][4][5] This phase change is accompanied by the loss of water molecules, initiating the conversion to lower hydrates.

-

Formation of Intermediate Hydrates: Upon further heating, the octahydrate decomposes into intermediate hydrates. Studies have indicated the formation of a dihydrate at around 120°C and a stable monohydrate between 180°C and 240°C.[6] The conversion to the monohydrate can also occur upon heating in air above 78 °C.[3]

-

Formation of Anhydrous Barium Hydroxide: The complete removal of water of hydration to form anhydrous barium hydroxide (Ba(OH)₂) occurs at temperatures above 300°C, with some studies showing this process completing around 384°C.[7]

-

Decomposition to Barium Oxide: The final stage is the decomposition of anhydrous barium hydroxide into barium oxide (BaO) and water vapor. This is a high-temperature process, typically occurring at approximately 800 °C.[1][3][8]

The overall chemical reactions can be summarized as:

-

Dehydration: Ba(OH)₂·8H₂O(s) → Ba(OH)₂(s) + 8H₂O(g)

-

Decomposition: Ba(OH)₂(s) → BaO(s) + H₂O(g)

Quantitative Thermal Analysis Data

The thermal decomposition of barium hydroxide octahydrate has been characterized using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The quantitative data derived from these analyses are summarized below.

| Thermal Event | Onset/Peak Temperature Range (°C) | Mass Loss (%) | Enthalpy Change (ΔH) | Notes |

| Melting of Octahydrate | ~78 °C[3][4][5][9] | - | 73.51 kJ/mol[7] | This endothermic event includes both fusion and the initial dehydration. |

| Formation of Dihydrate | ~120 °C[6] | Variable | - | Observed as an inflection point in TGA of recrystallized samples.[6] |

| Formation of Monohydrate | 180 - 240 °C[6] | ~45.6% (loss of 7 H₂O) | - | Corresponds to a well-defined plateau in TGA of rehydrated samples.[6] |

| Formation of Anhydrous Ba(OH)₂ | ~384 °C[7] | ~51.4% (loss of 8 H₂O) | - | Represents the removal of the final water molecule. |

| Decomposition to BaO | 600 - 800 °C[3][7] | ~5.7% (from Ba(OH)₂) | - | Final decomposition to barium oxide. The theoretical total mass loss from Ba(OH)₂·8H₂O to BaO is ~51.4%. |

Note: The theoretical mass loss for the removal of 7, 8, and 1 water molecule(s) from Ba(OH)₂·8H₂O (Molar Mass: 315.46 g/mol ) is calculated relative to the initial mass of the octahydrate.

Experimental Protocols: TGA-DSC Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for studying the thermal decomposition of hydrated compounds.[10] A generalized protocol for the analysis of barium hydroxide octahydrate is provided below.

3.1. Instrument Preparation

-

Calibration: Ensure the TGA-DSC instrument is calibrated for temperature, heat flow, and mass according to the manufacturer's specifications.

-

Baseline Correction: Perform a blank run using an empty crucible of the same type that will be used for the sample. This establishes a stable baseline for the analysis.[10]

3.2. Sample Preparation

-

Handling: Barium hydroxide is corrosive and toxic; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[11]

-

Weighing: Accurately weigh a small amount of the barium hydroxide octahydrate sample, typically 5-10 mg, into a clean, tared TGA/DSC crucible (e.g., alumina (B75360) or platinum).[12] A smaller sample size minimizes thermal gradients and ensures uniform heating.

3.3. TGA-DSC Measurement

-

Atmosphere: Place the sample crucible into the instrument. Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere and remove gaseous decomposition products.

-

Thermal Program: Heat the sample from ambient temperature to approximately 900°C. A linear heating rate, typically 10 °C/min, is recommended for good resolution of thermal events.[13]

-

Data Acquisition: Continuously record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.

3.4. Data Analysis

-

TGA Curve: Analyze the TGA curve to identify distinct mass loss steps. Determine the onset temperature and the percentage mass loss for each step. This data is used to calculate the number of water molecules lost at each stage of dehydration and decomposition.[10]

-

DSC Curve: Analyze the DSC curve to identify endothermic peaks (e.g., melting, dehydration) and exothermic peaks. Determine the onset temperature, peak temperature, and integrate the area under each peak to quantify the enthalpy change (ΔH) associated with each thermal event.[7][10]

Visualization of the Decomposition Pathway

The following diagram illustrates the logical progression of the thermal decomposition of barium hydroxide octahydrate, highlighting the key intermediates and temperature-driven transitions.

This guide provides a comprehensive framework for understanding and analyzing the thermal decomposition of barium hydroxide octahydrate. The data and protocols presented are essential for professionals who utilize this compound in research and development, ensuring its safe and effective application.

References

- 1. Barium hydroxide octahydrate | 12230-71-6 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Barium hydroxide - Sciencemadness Wiki [sciencemadness.org]

- 4. lobachemie.com [lobachemie.com]

- 5. Barium hydroxide - Wikipedia [en.wikipedia.org]

- 6. Thermal decomposition of the hydrates of barium hydroxide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Barium_hydroxide [chemeurope.com]

- 10. benchchem.com [benchchem.com]

- 11. sdfine.com [sdfine.com]

- 12. benchchem.com [benchchem.com]

- 13. tainstruments.com [tainstruments.com]

Solubility of Barium hydroxide hydrate in water at different temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of barium hydroxide (B78521) hydrate (B1144303) in water at various temperatures. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who require precise data and methodologies for their work. This document outlines the solubility data in a clear, tabular format, details the experimental protocols for its determination, and provides a visual representation of the experimental workflow.

Introduction

Barium hydroxide, particularly in its hydrated forms (primarily the octahydrate, Ba(OH)₂·8H₂O), is an inorganic compound with significant applications in various scientific and industrial fields. Its solubility in water is a critical physical property that influences its use in chemical synthesis, analytical chemistry, and various manufacturing processes. A thorough understanding of its temperature-dependent solubility is essential for optimizing reaction conditions, developing purification methods, and ensuring the quality and efficacy of related products. Barium hydroxide is considered a strong base, and its aqueous solutions are alkaline.[1][2] The octahydrate is more commonly used due to its higher solubility in water and methanol (B129727) compared to the monohydrate form.

Solubility Data

The solubility of barium hydroxide in water increases significantly with temperature. This positive correlation is a key characteristic that can be leveraged in various applications, such as crystallization processes. The quantitative data on the solubility of barium hydroxide hydrate in water at different temperatures is summarized in the table below.

| Temperature (°C) | Solubility (g Ba(OH)₂ / 100 g H₂O) | Solubility (wt %) | Molarity (mol/L) |

| 0 | 1.67 | 1.65 | 0.098 |

| 15 | 5.6 | - | 0.327 |

| 20 | 3.89 | 3.74 | 0.227 |

| 25 | 4.91 | - | 0.287 |

| 40 | 8.22 | 7.60 | 0.480 |

| 60 | 20.94 | 17.32 | 1.223 |

| 80 | 101.4 | 50.35 | 5.928 |

Note: The data presented is a compilation from various sources. Molarity is calculated based on the solubility in g/100g H₂O and the molar mass of anhydrous Ba(OH)₂ (171.34 g/mol ), assuming the density of the solution is approximately that of water. The solubility at 15°C was reported as 56 mg/ml.[3]

Experimental Protocols for Solubility Determination

The determination of the solubility of this compound can be performed using several established methods. The choice of method may depend on the required accuracy, available equipment, and the specific experimental conditions. Below are detailed protocols for two common and reliable methods: the gravimetric method and the titrimetric method.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Apparatus:

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

Deionized water

-

Thermostatic water bath

-

Conical flasks with stoppers

-

Filter funnel and filter paper

-

Volumetric pipette (e.g., 25 mL)

-

Evaporating dish

-

Analytical balance

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of barium hydroxide octahydrate to a conical flask containing a known volume of deionized water.

-

Stopper the flask and place it in a thermostatic water bath set to the desired temperature.

-

Allow the solution to equilibrate for a sufficient period (e.g., 24 hours), with intermittent shaking, to ensure saturation. The presence of undissolved solid at the bottom of the flask indicates a saturated solution.

-

-

Sample Collection:

-

Carefully filter the saturated solution at the same temperature to remove any undissolved solid.

-

Using a pre-heated or pre-cooled volumetric pipette (to the experimental temperature), accurately transfer a specific volume (e.g., 25 mL) of the clear filtrate to a pre-weighed evaporating dish.

-

-

Evaporation and Weighing:

-

Carefully evaporate the water from the evaporating dish using a gentle heat source (e.g., a steam bath or a drying oven at a temperature below the decomposition temperature of barium hydroxide).

-

Once the solvent has evaporated, dry the residue in an oven at a suitable temperature (e.g., 105 °C) until a constant weight is achieved.

-

Cool the evaporating dish in a desiccator to room temperature before each weighing to prevent absorption of atmospheric moisture.

-

Record the final weight of the evaporating dish with the dry barium hydroxide.

-

Calculation:

The solubility (S) in grams of Ba(OH)₂ per 100 g of water can be calculated using the following formula:

S = (mass of residue / mass of water) * 100

Where:

-

mass of residue = (final weight of dish + residue) - (initial weight of empty dish)

-

mass of water = (weight of dish + solution) - (final weight of dish + residue)

Titrimetric Method

The titrimetric method relies on the basic nature of barium hydroxide. A saturated solution of barium hydroxide is titrated with a standardized acid solution to determine its concentration, from which the solubility can be calculated.

Materials and Apparatus:

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

Deionized water

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Phenolphthalein (B1677637) indicator

-

Thermostatic water bath

-

Conical flasks with stoppers

-

Filter funnel and filter paper

-

Volumetric pipette (e.g., 25 mL)

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of barium hydroxide in the same manner as described in the gravimetric method (Section 3.1, step 1).

-

-

Sample Collection and Preparation:

-

Filter the saturated solution at the experimental temperature to remove undissolved solid.

-

Accurately pipette a known volume (e.g., 25 mL) of the clear filtrate into a clean conical flask.

-

Add 2-3 drops of phenolphthalein indicator to the flask. The solution will turn pink due to the alkaline nature of barium hydroxide.

-

-

Titration:

-

Fill a clean burette with the standardized hydrochloric acid solution and record the initial volume.

-

Titrate the barium hydroxide solution with the HCl solution while continuously stirring the flask.

-

The endpoint is reached when the pink color of the solution just disappears. Record the final volume of the HCl solution used.

-

Repeat the titration at least two more times to ensure concordant results.

-

Calculation:

The molarity of the barium hydroxide solution (M_Ba(OH)₂) can be calculated using the titration data and the stoichiometry of the reaction:

Ba(OH)₂ + 2HCl → BaCl₂ + 2H₂O

The formula for calculation is:

M_Ba(OH)₂ = (M_HCl * V_HCl) / (2 * V_Ba(OH)₂)

Where:

-

M_HCl = Molarity of the HCl solution

-

V_HCl = Volume of the HCl solution used in the titration

-

V_Ba(OH)₂ = Volume of the barium hydroxide solution taken for titration

The solubility in g/100 g of water can then be calculated from the molarity.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the solubility of this compound and the relationship between key experimental parameters.

References

A Technical Guide to Barium Hydroxide Hydrates for Scientific Research

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of barium hydroxide (B78521) hydrates, focusing on their chemical and physical properties, applications in experimental procedures, and relevant biological interactions. The information is intended to support laboratory research and development activities.

Core Chemical and Physical Properties

Barium hydroxide is a strong base, commercially available in its monohydrate and octahydrate forms. The octahydrate is more commonly used in laboratory settings due to its higher solubility.[1]

Quantitative Data Summary

The key physicochemical properties of barium hydroxide and its common hydrates are summarized in the table below for easy comparison.

| Property | Barium Hydroxide (Anhydrous) | Barium Hydroxide Monohydrate | Barium Hydroxide Octahydrate |

| CAS Number | 17194-00-2[2] | 22326-55-2[2] | 12230-71-6[2] |

| Molecular Formula | Ba(OH)₂ | Ba(OH)₂・H₂O[3] | Ba(OH)₂・8H₂O |

| Molecular Weight ( g/mol ) | 171.34[2][4] | 189.36[2][4][5] | 315.46[2][4] |

| Appearance | White solid[4] | White granular solid[2][3] | Transparent crystals or white masses[1] |

| Density (g/cm³) | 4.5 (20 °C)[4] | 3.743[2][4] | 2.18 (16 °C)[2] |

| Melting Point (°C) | 407[2][4] | 300[2][4] | 78[2][4] |

| Boiling Point (°C) | 780 (decomposes)[2][4] | Decomposes | Decomposes |

| Solubility in Water ( g/100 mL) | 3.89 (20 °C)[2] | Slightly soluble | 3.9 (20 °C)[6] |

Thermal Decomposition

Barium hydroxide hydrates lose water upon heating. The octahydrate converts to the monohydrate, and upon further heating in a vacuum at 100 °C, the monohydrate yields barium oxide (BaO) and water.[2] When heated to 800 °C, barium hydroxide decomposes to barium oxide.[2][4]

Caption: Relationship between barium hydroxide hydrates and their decomposition products.

Experimental Protocols and Applications

Barium hydroxide is a versatile reagent in various laboratory procedures, from analytical chemistry to organic synthesis.

Titration of Weak Acids

Barium hydroxide is particularly useful for the titration of weak acids. Its clear aqueous solutions are guaranteed to be free of carbonate, as barium carbonate is insoluble in water. This prevents titration errors that can occur with other strong bases like sodium hydroxide, which can absorb atmospheric carbon dioxide.[7]

This protocol outlines the conductometric titration of a weak acid (e.g., sulfuric acid) with barium hydroxide.

-

Preparation:

-

Prepare a 0.1 M solution of barium hydroxide.

-

Prepare a 0.1 M solution of the weak acid.

-

Set up a beaker with a known volume of the weak acid solution and a magnetic stirrer.

-

Immerse a conductivity probe in the acid solution.

-

-

Titration:

-

Slowly add the barium hydroxide solution from a burette to the beaker containing the weak acid.

-

Continuously monitor the conductivity of the solution. The conductivity will decrease as the ions in the solution are consumed to form water and the precipitate barium sulfate.

-

-

Endpoint Determination:

Caption: Workflow for the conductometric titration of a weak acid with barium hydroxide.

Organic Synthesis

Barium hydroxide serves as a strong base in various organic reactions.

Barium hydroxide is effective for the hydrolysis of esters to their corresponding carboxylic acids and alcohols. The use of barium hydroxide can be advantageous as the resulting barium salt of the carboxylic acid may be insoluble, facilitating separation.[9]

Experimental Protocol: Hydrolysis of an Alkyl Ester

The following is a general procedure for the hydrolysis of an alkyl ester using barium hydroxide octahydrate in methanol, which notably avoids an aqueous workup.[10]

-

Reaction Setup:

-

In a suitable reaction vessel, dissolve the alkyl ester in methanol.

-

Add barium hydroxide octahydrate to the solution. The molar ratio of barium hydroxide to the ester may need to be optimized depending on the substrate.

-

-

Reaction:

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by a suitable technique (e.g., TLC, GC-MS).

-

-

Workup:

-

Upon completion, cool the reaction mixture.

-

Protonate the resulting carboxylate salt with anhydrous hydrogen chloride to yield the free carboxylic acid.

-

The product can then be isolated through filtration and/or evaporation of the solvent.

-

Biological Interactions of Barium Ions

For professionals in drug development, understanding the biological effects of the constituent ions of a reagent is crucial. While barium hydroxide itself is not typically a therapeutic agent, the biological activity of the barium ion (Ba²⁺) is of significant interest.

Interaction with Ion Channels

The primary biological effect of barium ions is the blockade of potassium (K⁺) channels.[11] Due to its similar ionic radius to potassium, Ba²⁺ can enter and occlude the pore of K⁺ channels, thereby inhibiting the flow of potassium ions.[11] This action can have profound effects on cellular excitability and signaling. Barium ions have also been shown to activate large-conductance calcium-activated potassium (BK) channels at a specific binding site, demonstrating a complex interaction with this channel type.[12][13][14]

Caption: Barium ions primarily affect cellular function by blocking potassium channels and activating BK channels.

Effects on Cellular Processes

Barium ions can also influence other cellular processes, often by competing with or mimicking calcium ions (Ca²⁺). For instance, Ba²⁺ can substitute for Ca²⁺ in triggering exocytosis, although with different kinetics.[15] It has also been shown to affect cell volume regulation, primarily through its impact on potassium movement.[16] In some neuronal preparations, barium ions can carry current through calcium channels and sustain neurotransmitter release.[17] However, unlike calcium, barium is not effectively sequestered by intracellular organelles.[18]

Safety and Handling

Barium hydroxide is a corrosive and toxic compound.[2] It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, especially when handling the powder form. It is harmful if swallowed or inhaled. Store in a cool, dry, and well-ventilated area away from acids and moisture.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Barium hydroxide - Wikipedia [en.wikipedia.org]

- 3. Barium Hydroxide Monohydrate Formula [sunecochemical.com]

- 4. Barium hydroxide - Sciencemadness Wiki [sciencemadness.org]

- 5. Barium hydroxide, monohydrate | BaH4O3 | CID 17749100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. E790: Acid/Base – Conductimetric Titration – Ba(OH)2 + H2SO4 | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]

- 7. Barium_hydroxide [chemeurope.com]

- 8. A conductometric titration of barium hydroxide with sulfuric(VI) acid | Exhibition chemistry | RSC Education [edu.rsc.org]

- 9. Bases - Wordpress [reagents.acsgcipr.org]

- 10. researchgate.net [researchgate.net]

- 11. Barium blockade of a clonal potassium channel and its regulation by a critical pore residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Frontiers | Structural bases for blockade and activation of BK channels by Ba2+ ions [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. The actions of barium and strontium on exocytosis and endocytosis in the synaptic terminal of goldfish bipolar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of barium on cell volume regulation in rabbit proximal straight tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Modulating action of barium and other ions on the sensory activity of frog labyrinth] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [The action of strontium and barium ions on the calcium binding and transport systems of nerve cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Safety Data Sheet for Barium Hydroxide Hydrate

Introduction

Barium hydroxide (B78521) hydrate (B1144303), a compound existing in forms such as the monohydrate (Ba(OH)₂·H₂O) and octahydrate (Ba(OH)₂·8H₂O), is a crucial reagent in various scientific and industrial applications.[1][2] Utilized in analytical chemistry for titrating weak acids and in organic synthesis as a strong base, its handling demands a thorough understanding of its associated hazards.[3] This guide provides an in-depth analysis of the Safety Data Sheet (SDS) for barium hydroxide hydrate, tailored for researchers, scientists, and drug development professionals. It consolidates critical safety data, outlines emergency protocols, and presents logical workflows to ensure safe laboratory practices.

Chemical Identification and Properties

Proper identification and understanding of the physical and chemical properties of a substance are foundational to its safe use. Barium hydroxide is a white, odorless solid, with its hydrated forms having distinct properties.[1][4]

Table 1: Chemical Identification

| Identifier | Barium Hydroxide Monohydrate | Barium Hydroxide Octahydrate | Barium Hydroxide (General Hydrate) |

|---|---|---|---|

| Synonyms | Barium dihydroxide monohydrate[5] | Barium hydrate, Caustic Baryta[4][6] | This compound[7] |

| CAS Number | 22326-55-2[8][9] | 12230-71-6[4][10][11] | 40226-30-0[7][12] |

| Molecular Formula | Ba(OH)₂·H₂O[2] | Ba(OH)₂·8H₂O[4] | Ba(OH)₂·xH₂O[7][12] |

Table 2: Physical and Chemical Properties

| Property | Value | Hydrate Form |

|---|---|---|

| Molar Mass | 315.48 g/mol | Octahydrate[4] |

| 171.34 g/mol | Anhydrous[1] | |

| Appearance | White crystals / granular solid[1][2][4] | All |

| Odor | Odorless[1][4] | All |

| Density | 2.18 g/cm³ @ 20°C | Octahydrate[1][4][13] |

| 3.743 g/cm³ | Monohydrate[1][3][9] | |

| Melting Point | 78°C (172.4°F) | Octahydrate[1][3][4] |

| Boiling Point | 780°C (1436°F) (decomposes)[1][14] | Anhydrous |

| Solubility in Water | Slightly soluble, increases with temperature[1][2][4] | All |

| pH | > 11 (Strongly alkaline)[1][4] | All |

Hazard Identification and Classification

This compound is classified as a hazardous substance due to its toxicity and corrosivity.[7][13][15] The primary dangers are acute toxicity if swallowed or inhaled, and the capacity to cause severe chemical burns to skin and eyes.[13][15][16]

-

GHS Hazard Classifications:

-

Hazard Statements:

The logical flow from hazard identification to necessary precautions is critical for safety. The following diagram illustrates the relationship between the substance's intrinsic hazards and the mandatory precautionary measures.

Toxicological Profile

Exposure to barium hydroxide can lead to severe health effects. The compound is corrosive and toxic, with target organs including the kidneys, cardiovascular system, and central nervous system.[4][17]

Table 3: Acute Toxicity Data

| Route | Species | Value | Reference |

|---|---|---|---|

| Oral LD50 | Rat | 308 mg/kg | [15][18] |

| Oral LD50 | Rat | 550 mg/kg | [13] |

| Dermal LD50 | Rat | 308 mg/kg | [15] |

| Inhalation LC50 | Not specified | 1.5 mg/L / 4h |[15] |

-

Effects of Ingestion: May cause severe burns to the mouth, throat, and stomach, along with symptoms of barium poisoning such as vomiting, diarrhea, abdominal pain, and muscle twitching, potentially leading to paralysis or death.[17][19][20]

-

Effects of Inhalation: Corrosive to the respiratory tract, causing irritation, coughing, and breathing difficulties.[8][13][17]

-

Effects of Skin/Eye Contact: Causes severe skin burns and serious, potentially irreversible, eye damage.[7][8][13][15]

Exposure Scenarios and Control Measures

Controlling exposure is paramount. This involves a combination of engineering controls and personal protective equipment (PPE), guided by established occupational exposure limits.

Table 4: Occupational Exposure Limits for Barium Compounds

| Organization | Limit Type | Value |

|---|---|---|

| OSHA | PEL (Permissible Exposure Limit) | 0.5 mg/m³[4] |

| ACGIH | TLV (Threshold Limit Value) | 0.5 mg/m³[4][21] |

| United Kingdom | TWA (Time-Weighted Average) | 0.5 mg/m³ (8 hr)[21] |

Engineering Controls:

-

A local exhaust ventilation system or chemical fume hood is required to keep airborne concentrations below exposure limits, especially when handling the powder.[19][22]

Personal Protective Equipment (PPE): The selection of PPE depends on the specific laboratory procedure being performed. The following workflow provides guidance on appropriate protection.

Emergency Protocols

The SDS provides specific, actionable protocols for responding to emergencies. These are not merely suggestions but are critical procedures to mitigate harm.

First-Aid Measures

Immediate and correct first aid is vital following any exposure. In all cases, seek professional medical attention without delay.[4][23]

Accidental Release Measures

A spill of this compound must be managed promptly and safely to prevent exposure and environmental contamination.

Fire-Fighting Measures

While barium hydroxide itself is not flammable, it can decompose under fire conditions to produce toxic barium oxide fumes.[4][14][16]

-

Suitable Extinguishing Media: Use media appropriate for the surrounding fire, such as water spray, dry chemical, foam, or carbon dioxide.[5][13]

-

Protective Equipment: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[4][16][24]

Handling, Storage, and Stability

Proper handling and storage are essential to prevent accidents and maintain the chemical's integrity.

-

Handling:

-

Storage:

-

Stability and Reactivity:

-